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molecular formula C5H8O2S2 B1267251 1,3-Dithiane-2-carboxylic acid CAS No. 20461-89-6

1,3-Dithiane-2-carboxylic acid

Cat. No. B1267251
M. Wt: 164.3 g/mol
InChI Key: BZBYEAWKJNCPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434690B2

Procedure details

9.20 g (100 mmol) of glyoxalic acid monohydrate, 11.1 ml (110 mmol) of 1,3-propanedithiol and 1.72 g (10.0 mmol) of para-toluenesulphonic acid were heated in 200 ml of toluene under reflux for 3 h. The reaction mixture was cooled to RT and extracted three times with 100 ml of saturated aqueous sodium bicarbonate solution. The combined aqueous phases were washed with 200 ml of diethyl ether, acidified with aqueous hydrochloric acid (6N) and extracted four times with 200 ml of ethyl acetate. The combined organic phases were dried over magnesium sulphate and filtered, and the solvent was removed under reduced pressure. The residue was used for the next step without further purification. Yield: 8.0 g (47% of theory)
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=O.[CH2:7]([SH:11])[CH2:8][CH2:9][SH:10].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[S:10]1[CH2:9][CH2:8][CH2:7][S:11][CH:3]1[C:2]([OH:6])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(CCS)S
Name
Quantity
1.72 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of saturated aqueous sodium bicarbonate solution
WASH
Type
WASH
Details
The combined aqueous phases were washed with 200 ml of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 200 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
S1C(SCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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